molecular formula C20H21N3O4S B2824440 N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide CAS No. 941997-24-6

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide

Cat. No.: B2824440
CAS No.: 941997-24-6
M. Wt: 399.47
InChI Key: LGCAIAPGGCNUBN-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a naphthalene ring, and a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(dimethylamino)-2-(naphthalen-1-yl)ethanol. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: Conversion to N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Hydrolysis: 2-nitrobenzenesulfonic acid and 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural components can interact with biological targets, making it a candidate for the development of pharmaceuticals with specific therapeutic effects.

Industry

In the material science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as enhanced fluorescence or improved stability. It may also find applications in the development of sensors and other analytical tools.

Mechanism of Action

The mechanism by which N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide exerts its effects depends on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions. The nitrobenzenesulfonamide moiety can act as a pharmacophore, interacting with specific enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)-2-(phenyl)ethyl)-2-nitrobenzenesulfonamide: Similar structure but with a phenyl ring instead of a naphthalene ring.

    N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position on the benzene ring.

Uniqueness

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide is unique due to the presence of the naphthalene ring, which can enhance its interaction with biological targets through π-π stacking. This structural feature may confer distinct pharmacological properties compared to similar compounds with simpler aromatic rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-22(2)19(17-11-7-9-15-8-3-4-10-16(15)17)14-21-28(26,27)20-13-6-5-12-18(20)23(24)25/h3-13,19,21H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCAIAPGGCNUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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